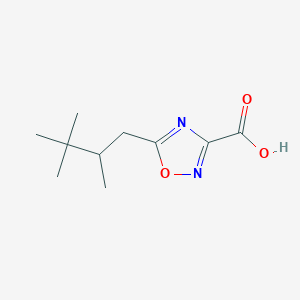
2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12O6 and a molecular weight of 240.21 g/mol . This compound is characterized by the presence of a 2,4,6-trimethoxyphenyl group attached to an acetic acid moiety, with a keto group at the alpha position. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid typically involves organic synthesis methods. One common approach is the reaction of 2,4,6-trimethoxybenzaldehyde with glyoxylic acid under acidic conditions to form the desired product . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the methoxy groups can influence its electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic acid: Similar structure but with different substitution pattern on the phenyl ring.
2-Oxo-2-(2,4-dimethoxyphenyl)acetic acid: Lacks one methoxy group compared to 2-Oxo-2-(2,4,6-trimethoxyphenyl)acetic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of three methoxy groups can enhance its solubility and stability, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C11H12O6 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
2-oxo-2-(2,4,6-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O6/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14/h4-5H,1-3H3,(H,13,14) |
InChI-Schlüssel |
WZTUSIVMJKGLRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





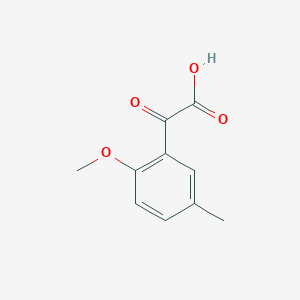
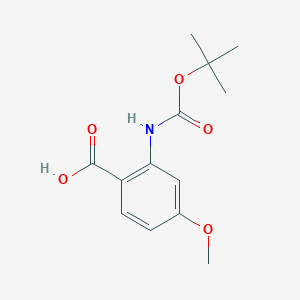
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
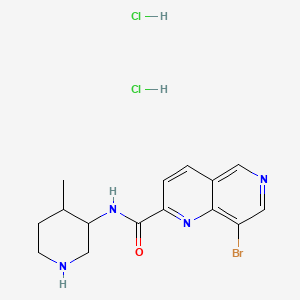
![Potassium {1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}trifluoroboranuide](/img/structure/B13610823.png)
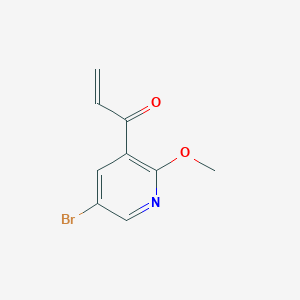
![rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)



